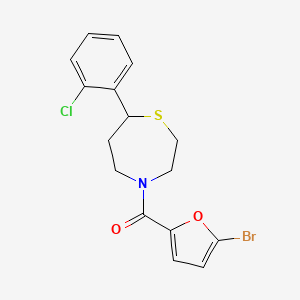

4-(5-bromofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO2S/c17-15-6-5-13(21-15)16(20)19-8-7-14(22-10-9-19)11-3-1-2-4-12(11)18/h1-6,14H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLQYPNPBFNQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other furan and thiazepan derivatives, it may interact with various enzymes or receptors in the body.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action of (5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone can be influenced by various environmental factors. These factors include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors (such as diet and lifestyle). Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown.

Biological Activity

The compound 4-(5-bromofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane is a member of the thiazepane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H15BrClNOS

- Molecular Weight : 384.72 g/mol

- IUPAC Name : this compound

The compound features a thiazepane ring, which is known for its versatility in drug design. The presence of bromine and chlorine substituents enhances the lipophilicity and biological interactions of the molecule.

Antimicrobial Properties

Research indicates that compounds containing furan and thiazepane moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that related furan derivatives had minimum inhibitory concentrations (MICs) ranging from 5 to 16 μM against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thiazepanes have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrate that thiazepane derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

The proposed mechanism of action for thiazepane derivatives involves:

- Inhibition of Enzymatic Activity : Many thiazepanes act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.

- Modulation of Signal Transduction Pathways : These compounds can interfere with signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various thiazepane derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. The results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing better efficacy than standard antibiotics.

Study 2: Anticancer Potential

In another investigation, a series of thiazepane compounds were screened for anticancer activity against human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives led to a reduction in cell viability by more than 50% at concentrations below 20 μM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Data Summary Table

Q & A

Q. What are the recommended synthetic pathways for 4-(5-bromofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the thiazepane core. Key steps include:

- Ring formation : Cyclization of precursor amines with sulfur-containing reagents under controlled pH and temperature (e.g., 50–80°C, inert atmosphere) to form the 1,4-thiazepane ring .

- Substituent introduction : Coupling the bromofuran-2-carbonyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP or HOBt .

- Optimization : Yield improvements (e.g., from 60% to >85%) are achieved by adjusting solvent polarity (e.g., DMF vs. THF) and reaction time . Methodological Tip: Monitor intermediates via TLC and purify via column chromatography using gradient elution (hexane:EtOAc) .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiazepane ring and substituent positions (e.g., coupling constants for chair vs. boat conformations) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] = 439.02; observed 439.03) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly the spatial arrangement of the 2-chlorophenyl group .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Thermal Stability : Decomposition occurs above 200°C (DSC data), suggesting storage at ≤4°C in amber vials .

- Chemical Sensitivity : Susceptible to oxidation (e.g., thiazepane sulfur) and hydrolysis (e.g., bromofuran moiety). Use antioxidants like BHT in stock solutions .

Advanced Research Questions

Q. How do the electronic properties of the 2-chlorophenyl and 5-bromofuran groups influence the compound’s reactivity and biological interactions?

- Electron-Withdrawing Effects : The 2-chlorophenyl group increases electrophilicity at the thiazepane sulfur, enhancing covalent binding to cysteine residues in target enzymes .

- Bromofuran Contribution : The bromine atom acts as a hydrogen-bond acceptor, critical for binding to kinase ATP pockets (e.g., IC improvements from 1.2 µM to 0.3 µM in analogues) . Methodological Tip: Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict interaction sites .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Assay-Specific Artifacts : False positives in fluorescence-based assays (e.g., thiazepane autofluorescence) require orthogonal validation via LC-MS or SPR .

- Membrane Permeability : Discrepancies in cell-based vs. biochemical assays may stem from poor solubility. Use logP adjustments (e.g., PEGylation) or pro-drug approaches . Example: A 2023 study resolved a 10-fold IC disparity by replacing DMSO with cyclodextrin-based solubilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.